2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one is a complex organic compound that features an indole moiety and a tetraazatricyclic structure. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetraazatricyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions include various indole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing cellular processes and pathways . The tetraazatricyclic structure may enhance the compound’s stability and binding affinity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one lies in its complex structure, which combines an indole moiety with a tetraazatricyclic system. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
2-indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-21-11-16-12-24(9-7-18(16)25(19)22-14)20(26)13-23-8-6-15-4-2-3-5-17(15)23/h2-6,8,10-11H,7,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGIGARLYPWSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C=CC5=CC=CC=C54)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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